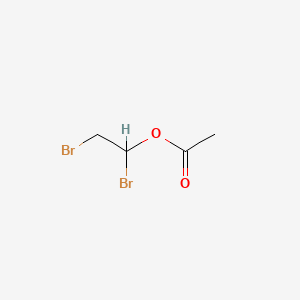

1,2-Dibromoethyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dibromoethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c1-3(7)8-4(6)2-5/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPDRIMBYCEVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066990 | |

| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24442-57-7 | |

| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24442-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromoethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024442577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromoethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMOETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPD6FF59X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMOETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,2-dibromoethyl acetate synthesis from vinyl acetate

An In-depth Technical Guide to the Synthesis of 1,2-Dibromoethyl Acetate from Vinyl Acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from vinyl acetate via electrophilic addition of bromine. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the reaction mechanism, an adapted experimental protocol, and the physicochemical properties of the target compound. This guide also includes visualizations of the reaction mechanism and experimental workflow to facilitate a deeper understanding of the synthesis process.

Introduction

This compound (CAS No. 24442-57-7) is a brominated organic compound with applications as a versatile reagent in organic synthesis.[1] Its structure, featuring two bromine atoms on adjacent carbons and an acetate group, makes it a useful intermediate. The synthesis of this compound is typically achieved through the electrophilic addition of bromine to the double bond of vinyl acetate.[2] This reaction is a classic example of alkene halogenation. This guide will provide a detailed examination of this synthetic route.

Reaction Scheme and Mechanism

The synthesis of this compound from vinyl acetate proceeds via an electrophilic addition mechanism. The electron-rich double bond of vinyl acetate attacks the bromine molecule, which acts as an electrophile. This process involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion to yield the final product.

The detailed mechanism involves the polarization of the bromine molecule as it approaches the electron-rich alkene. The π electrons of the vinyl acetate double bond attack the partially positive bromine atom, leading to the formation of the cyclic bromonium ion and a bromide ion. The reaction concludes with the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion ring, resulting in the opening of the ring and the formation of the vicinal dibromide.

Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Details |

| Vinyl Acetate | Purified by distillation |

| Bromine | Reagent grade |

| Dichloromethane | Anhydrous |

| Sodium Bicarbonate | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate | For drying |

| Three-necked round-bottom flask | Appropriate size for the scale |

| Mechanical stirrer | |

| Dropping funnel | |

| Thermometer | |

| Ice-salt bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Distillation apparatus | For purification |

Procedure:

-

Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with vinyl acetate dissolved in a suitable solvent like dichloromethane.

-

Cooling: The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath.

-

Addition of Bromine: A solution of bromine in dichloromethane is added dropwise from the dropping funnel to the stirred vinyl acetate solution. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The disappearance of the bromine color indicates its consumption.

-

Reaction Time: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0°C.

-

Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine. The organic layer is then washed with water and brine.

-

Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂O₂ | [4] |

| Molecular Weight | 245.9 g/mol | [4] |

| CAS Number | 24442-57-7 | [4] |

| Computed XLogP3 | 1.8 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Exact Mass | 243.8734 g/mol | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the searched literature. However, based on the structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

A singlet for the methyl protons of the acetate group.

-

An ABX or more complex multiplet system for the -CH(Br)-CH₂(Br) protons.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the acetate group.

-

A signal for the methyl carbon of the acetate group.

-

Two signals for the carbons bearing the bromine atoms.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretching of the ester group, typically around 1740 cm⁻¹.

-

C-O stretching bands.

-

C-Br stretching bands.

-

-

Mass Spectrometry:

-

The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.

-

Safety Information

Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. This compound is expected to be a lachrymator and an irritant. All waste materials should be disposed of in accordance with institutional and local regulations.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2-Dibromoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and experimental protocols related to 1,2-dibromoethyl acetate (CAS No: 24442-57-7). This versatile bifunctional compound, featuring both a vicinal dibromide and an acetate ester, serves as a valuable reagent and building block in organic synthesis. This document consolidates available data on its physicochemical characteristics, details its synthesis, explores its reactivity profile with a focus on nucleophilic substitution and elimination reactions, and provides essential safety and handling information. All quantitative data is presented in structured tables, and key experimental workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24442-57-7 | [1] |

| Molecular Formula | C₄H₆Br₂O₂ | [1] |

| Molecular Weight | 245.90 g/mol | [2][1] |

| Appearance | Orange oil | |

| Boiling Point | 84-85 °C at 5 Torr | [4] |

| 231.5 ± 25.0 °C at 760 mmHg | ||

| Density | 1.0185 g/cm³ | |

| 2.0 ± 0.1 g/cm³ | [2] | |

| Solubility | No quantitative data available. Likely soluble in common organic solvents. | |

| Melting Point | Not reported |

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to vinyl acetate. This reaction proceeds readily and is often carried out in an inert solvent.

Experimental Protocol: Bromination of Vinyl Acetate

This protocol is adapted from established procedures for the bromination of alkenes.

Materials:

-

Vinyl acetate

-

Bromine

-

An inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve vinyl acetate in an equal volume of an inert solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of bromine, dissolved in the same inert solvent, to the stirred vinyl acetate solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification can be achieved by vacuum distillation.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the two bromine atoms, which are excellent leaving groups, and the ester functionality. The primary reactions it undergoes are nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions

This compound is susceptible to nucleophilic attack at the carbon atoms bearing the bromine atoms. The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the nucleophile, solvent, and reaction conditions. Stronger nucleophiles and polar aprotic solvents favor the Sₙ2 pathway, leading to inversion of stereochemistry if the carbon is chiral. Weaker nucleophiles and polar protic solvents may favor an Sₙ1 mechanism, proceeding through a carbocation intermediate. Given the primary and secondary nature of the carbons, Sₙ2 reactions are generally expected.

Common nucleophiles that can displace the bromide ions include:

-

Oxygen nucleophiles: Hydroxide, alkoxides, carboxylates.

-

Nitrogen nucleophiles: Amines, azides.

-

Sulfur nucleophiles: Thiolates, thiocyanates.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (E2 mechanism) to form vinyl acetate or other unsaturated products. The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution.

References

Spectroscopic Profile of 1,2-Dibromoethyl Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a predicted spectroscopic profile of 1,2-dibromoethyl acetate, a compound of interest in synthetic organic chemistry and as a potential reference standard in drug development. The predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented to aid in the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.1 - 2.2 | Singlet | 3H | CH₃ (acetyl group) |

| ~4.4 - 4.6 | Doublet of doublets | 2H | CH₂Br |

| ~6.5 - 6.7 | Triplet | 1H | CHBr |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~20 - 22 | CH₃ (acetyl group) |

| ~35 - 40 | CH₂Br |

| ~70 - 75 | CHBr |

| ~169 - 171 | C=O (ester carbonyl) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1740 - 1760 | Strong | C=O stretch (ester) |

| ~1220 - 1250 | Strong | C-O stretch (ester) |

| ~600 - 700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 244, 246, 248 | Low | [M]⁺ (Molecular ion with Br isotopes) |

| 165, 167 | Medium | [M - Br]⁺ |

| 123, 125 | Medium | [CH₂CHBr]⁺ |

| 43 | High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required.[1]

-

Filtration: Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[2]

-

Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300-500 MHz). The instrument's magnetic field is locked onto the deuterium signal of the solvent.[3]

-

Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.[3] Phase and baseline corrections are then applied.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[4]

-

Data Acquisition: Mount the "sandwich" plates in the sample holder of an FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]

Visualizations

Caption: Structure of this compound with atom numbering.

Caption: General workflow for spectroscopic analysis.

Caption: Predicted major fragmentation pathways for this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

1,2-dibromoethyl acetate as a brominating agent

An In-depth Technical Guide to 1,2-Dibromoethyl Acetate: Synthesis, Reactivity, and Potential as a Brominating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vicinal dibromide with demonstrated utility in specific organic transformations, notably in the synthesis of furans and haloacetals. While not a conventional brominating agent in the same vein as elemental bromine or N-bromosuccinimide (NBS), its structure suggests potential as a source of electrophilic bromine under certain conditions. This guide provides a comprehensive overview of the synthesis of this compound, its established applications with detailed experimental protocols, and an exploration of its potential, though less documented, role as a brominating agent in organic synthesis.

Introduction

This compound (CAS No. 24442-57-7) is a halogenated organic compound with the molecular formula C₄H₆Br₂O₂.[1][2] Its structure, featuring two bromine atoms on adjacent carbons and an acetate group, imparts a unique reactivity profile. One bromine is alpha to a carbonyl group, potentially enhancing its electrophilicity and susceptibility to nucleophilic attack. This guide will detail the known synthetic applications of this compound and evaluate its capacity as a brominating agent for various substrates.

Synthesis of this compound

The primary route to this compound is through the electrophilic addition of bromine to vinyl acetate.[1] The π-bond of the alkene attacks the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by the bromide ion to yield the vicinal dibromide.

Caption: Synthesis of this compound from vinyl acetate.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Vinyl acetate (86 g, 1 mol)

-

Bromine (160 g, 1 mol)

-

Inert solvent (e.g., carbon tetrachloride, dichloromethane)

Procedure:

-

Dissolve vinyl acetate in an inert solvent in a flask equipped with a dropping funnel and a stirrer, cooled in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the vinyl acetate solution with continuous stirring. Maintain the temperature at or below 10°C.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Quantitative Data:

| Reactant | Molar Eq. | Product | Yield | Reference |

| Vinyl Acetate | 1.0 | This compound | 47% | [1] |

| Bromine | 1.0 |

Applications in Organic Synthesis

The documented applications of this compound primarily leverage its ability to act as a synthetic equivalent of bromoacetaldehyde or as a precursor to other functionalized intermediates.

Synthesis of Haloacetals

This compound reacts with alcohols to form haloacetals. This reaction is particularly useful for preparing acetals of unsaturated alcohols.[3] The reaction proceeds by nucleophilic substitution, where the alcohol displaces one or both of the bromide ions.

Caption: Formation of haloacetals from this compound.

Experimental Protocol: Preparation of Ethyl Bromoacetal[3]

Materials:

-

This compound (from the bromination of 43 g of vinyl acetate)

-

Absolute ethanol (130 cc)

Procedure:

-

Add the crude reaction mixture from the synthesis of this compound to absolute ethanol at 0°C.

-

Allow the mixture to stand for 2 days.

-

Isolate the resulting ethyl bromoacetal by standard workup and distillation.

Synthesis of Furans via Feist-Bénary Condensation

This compound can serve as a precursor to the α-halo aldehyde required for the Feist-Bénary furan synthesis. In the presence of a base, it can eliminate HBr and acetate to generate a bromo-substituted enol or its equivalent, which then reacts with a β-keto ester.

Caption: Role of this compound in Feist-Bénary furan synthesis.

Experimental Protocol: General Procedure for Feist-Bénary Condensation

Materials:

-

This compound

-

A β-keto ester (e.g., ethyl acetoacetate)

-

A base (e.g., pyridine, sodium ethoxide)

-

A suitable solvent (e.g., ethanol, THF)

Procedure:

-

Dissolve the β-keto ester in the chosen solvent.

-

Add the base to the solution and stir.

-

Slowly add this compound to the reaction mixture.

-

The reaction may be stirred at room temperature or heated, depending on the reactivity of the substrates.

-

After the reaction is complete, the mixture is worked up by extraction.

-

The intermediate dihydrofuranol may be isolated or directly subjected to acid-catalyzed dehydration to yield the furan product.

Quantitative Data for Furan Synthesis: (Note: Specific yield data for this compound in this reaction is not readily available in the searched literature; yields for Feist-Bénary reactions are often variable.)

| Substrate 1 | Substrate 2 | Product Type | Typical Yields |

| This compound | β-Keto Ester | Substituted Furan | Poor to Moderate |

Potential as a Brominating Agent

While not its primary documented role, the chemical structure of this compound suggests it could function as a brominating agent under specific conditions.

Electrophilic Bromination of Alkenes and Aromatics

The bromine atoms in this compound could potentially serve as a source of electrophilic bromine, analogous to Br₂. This would likely require activation with a Lewis acid to polarize the C-Br bond and generate a more potent electrophile.

Caption: Hypothetical mechanism for Lewis acid-catalyzed bromination.

To date, there is a lack of published, peer-reviewed studies demonstrating the use of this compound as a general-purpose agent for the electrophilic bromination of alkenes or aromatic compounds. Researchers seeking to explore this potential application should consider screening various Lewis acid catalysts and reaction conditions.

Radical-Mediated Bromination

In a related context, α-bromoacetates have been shown to act as bromine atom sources under photoredox conditions for the vicinal dibromination of alkenes and alkynes.[4] It is plausible that this compound could undergo homolytic cleavage of a C-Br bond upon exposure to near-visible light or radical initiators, generating a bromine radical for use in radical-mediated bromination reactions. This remains an area for future investigation.

Safety and Handling

As with other organobromine compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. While specific toxicity data is limited, related compounds are known to be irritants and lachrymators.

Conclusion

This compound is a valuable reagent for specific synthetic applications, including the formation of haloacetals and as a bromoacetaldehyde equivalent in furan synthesis. Its synthesis from vinyl acetate is straightforward. While its potential as a general brominating agent for electrophilic or radical reactions is mechanistically plausible, this application is not well-documented in the scientific literature and represents an opportunity for further research and development. Professionals in drug development may find its utility in constructing furan or acetal-containing scaffolds of interest.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. US2411826A - Haloacetals - Google Patents [patents.google.com]

- 4. α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkene and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dibromoethyl Acetate (CAS No. 24442-57-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and hazards associated with 1,2-dibromoethyl acetate (CAS No. 24442-57-7).

Chemical Properties and Identification

This compound is a brominated organic compound.[1] Structurally, it features a two-carbon chain with bromine atoms at the 1 and 2 positions and an acetoxy group at the 1 position.[1] This compound is recognized as an impurity of the pharmaceutical drug Theophylline, referred to as Theophylline Impurity 11.[2][3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 24442-57-7 | [1][2][5][6] |

| Molecular Formula | C₄H₆Br₂O₂ | [1][2][3][5] |

| Molecular Weight | 245.90 g/mol | [2][3][5][7] |

| Canonical SMILES | CC(=O)OC(CBr)Br | [1] |

| InChI Key | UXPDRIMBYCEVCO-UHFFFAOYSA-N | [1] |

| EINECS Number | 246-249-0 | [2] |

| Synonyms | 1,2-Dibromoethanol acetate, alpha,beta-Dibromoethyl acetate, Acetic acid, 1,2-dibromoethyl ester | [7] |

Synthesis and Reactivity

This compound is primarily synthesized through the bromination of vinyl acetate.[1] The reaction involves the addition of bromine across the double bond of vinyl acetate. This compound is a versatile intermediate in organic synthesis due to the reactivity of the bromine atoms, which can be readily displaced in various reactions.[1]

Key Reactions:

-

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxides or amines.[1]

-

Reduction Reactions: It can be reduced to form ethyl acetate or other derivatives.[1]

-

Elimination Reactions: Under specific conditions, it can undergo elimination to form alkenes.[1]

Experimental Protocols for Synthesis

Method 1: Bromination using Br₂ in CCl₄

This method involves the direct bromination of vinyl acetate using liquid bromine in a carbon tetrachloride solvent.

-

Procedure: Vinyl acetate is dissolved in tetrachloromethane (CCl₄). Bromine (Br₂) is then added gradually at a controlled temperature (0–25°C). The reaction proceeds via a bromonium ion intermediate.[1]

-

Molar Ratio: A 1:1 molar ratio of vinyl acetate to bromine is typically used.[1]

-

Yield: This method has a reported yield of 100%.[1]

Method 2: Bromination using N-Bromosuccinimide (NBS) in DCE

An alternative method utilizes N-Bromosuccinimide as the brominating agent in a 1,2-dichloroethane solvent.

-

Procedure: A mixture of vinyl acetate and NBS (in a 1:2.5 molar ratio) is heated in 1,2-dichloroethane (DCE) at 80–120°C for 12–48 hours.[1]

-

Yield: The reported yield for analogous substrates is 46%.[1]

Table 2: Comparison of Synthetic Methods

| Parameter | Br₂ in CCl₄ | NBS in DCE |

| Yield | 100% | 46% |

| Reaction Time | 2–4 hours | 12–48 hours |

| Safety | Low (toxic reagents) | Moderate |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound serves as a valuable intermediate in various synthetic applications.

-

Organic Synthesis: It is a key reactant in the Hantzsch pyrrole synthesis.[1]

-

Pharmaceutical and Agrochemical Industries: The acetyloxy group enhances its solubility in polar aprotic solvents, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Reference Standard: It is used as a reference standard for Theophylline and its impurities in analytical method development and validation.[5]

Hazards and Toxicological Profile

This compound is a hazardous substance with significant toxicological effects.

Table 3: Summary of Hazards

| Hazard Type | Description | Source |

| Acute Inhalation Toxicity | Causes pulmonary edema and congestion in a dose-dependent manner. High concentrations can lead to immediate death due to effects on the lungs and respiratory centers. Lower concentrations may cause delayed mortality. | [7] |

| Gastrointestinal Effects | Ingestion may lead to ulceration and gastrointestinal distress. | [1] |

| Reproductive and Developmental Toxicity | Animal studies suggest potential fertility problems and developmental anomalies in offspring after maternal exposure. | [1] |

| Aquatic Toxicity | Toxic to aquatic life, such as bluegills, at concentrations above approximately 1.0 mg/L. | [7] |

Hazard Classification and Logical Relationships

Caption: Hazard profile of this compound.

Conclusion

This compound is a reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its synthesis is well-documented, with established protocols offering varying yields and safety considerations. However, its hazardous nature, including acute toxicity and potential reproductive effects, necessitates careful handling and adherence to safety protocols in all research and industrial applications. This guide provides essential technical information to support its safe and effective use by researchers and drug development professionals.

References

- 1. This compound | 24442-57-7 | Benchchem [benchchem.com]

- 2. Theophylline Impurity 11 - CAS:24442-57-7 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 3. Theophylline Impurity 21 | CAS No. NA | | SynZeal [synzeal.com]

- 4. Theophylline Impurity 11 | 24442-57-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. This compound - CAS - 24442-57-7 | Axios Research [axios-research.com]

- 6. 24442-57-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Ethanol, 1,2-dibromo-, 1-acetate | C4H6Br2O2 | CID 32381 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Halogen Dance: An In-depth Technical Guide to the Bromination of Vinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism behind the bromination of vinyl acetate to yield 1,2-dibromoethyl acetate. This classic electrophilic addition reaction serves as a fundamental example in organic synthesis and holds relevance in the development of halogenated organic compounds. This document will delve into the core mechanistic principles, present available quantitative data, and provide detailed experimental protocols, all tailored for a scientific audience engaged in research and development.

The Core Mechanism: An Electrophilic Addition Cascade

The reaction of vinyl acetate with molecular bromine (Br₂) proceeds via an electrophilic addition mechanism. The electron-rich double bond of the vinyl group in vinyl acetate initiates an attack on the bromine molecule, which becomes polarized upon approach. This interaction leads to the formation of a key intermediate, a cyclic bromonium ion. The reaction cascade is completed by the subsequent nucleophilic attack of the bromide ion.

The generally accepted mechanism involves the following key steps:

-

Polarization of Bromine: As the bromine molecule approaches the π-electron cloud of the vinyl acetate double bond, the electron density in the Br-Br bond is repelled, inducing a dipole. The proximal bromine atom becomes electrophilic (δ+) and the distal one becomes nucleophilic (δ-).

-

Formation of the Bromonium Ion Intermediate: The nucleophilic π-bond of vinyl acetate attacks the electrophilic bromine atom, displacing the bromide ion. Simultaneously, a lone pair of electrons on the attacking bromine atom forms a bond with the other carbon of the original double bond, resulting in a three-membered ring structure known as a bromonium ion. This intermediate is positively charged, with the charge delocalized over the bromine and the two carbon atoms. The formation of this cyclic intermediate is crucial in determining the stereochemical outcome of the reaction.

-

Nucleophilic Attack by Bromide Ion: The bromide ion (Br⁻), generated in the previous step, then acts as a nucleophile. It attacks one of the two carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack is a key feature of this mechanism and leads to an anti-addition of the two bromine atoms across the former double bond.

-

Product Formation: The nucleophilic attack opens the bromonium ion ring, leading to the formation of the final product, this compound.

Stereochemical Implications

The formation of the bridged bromonium ion intermediate dictates the stereochemistry of the reaction. The nucleophilic attack by the bromide ion occurs via an Sₙ2-like mechanism, resulting in the anti-addition of the two bromine atoms. This means that the two bromine atoms will be on opposite faces of the original plane of the double bond. For a cyclic alkene, this would result in the formation of a trans-dibromide.[1] While vinyl acetate is acyclic, the principle of anti-addition remains a key stereochemical feature.

Quantitative Data

Quantitative data for the bromination of vinyl acetate is not extensively reported in readily available literature. However, data from related reactions, such as the hydrobromination of vinyl acetate and the bromination of other alkenes, can provide valuable insights into expected reaction parameters.

| Parameter | Value/Observation | Reaction Context | Citation |

| Reaction Time | 1 - 2 hours | Hydrobromination of vinyl acetate with HBr | [2] |

| Reaction Temperature | 0°C to 10°C | Hydrobromination of vinyl acetate with HBr | [2] |

| Yield | High (not specified quantitatively) | Hydrobromination of vinyl acetate with HBr | [2] |

| Stereochemistry | Predominantly anti-addition | Bromination of alkenes | [3][4] |

| Kinetics | Second-order kinetics often observed | Electrophilic bromination of acetylenes |

Experimental Protocols

Synthesis of this compound

Materials:

-

Vinyl acetate (freshly distilled to remove inhibitors)

-

Bromine

-

Carbon tetrachloride (or another inert solvent like dichloromethane)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5% aqueous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), dissolve freshly distilled vinyl acetate (1.0 equivalent) in an inert solvent such as carbon tetrachloride. Cool the flask in an ice bath to 0°C.

-

Addition of Bromine: Prepare a solution of bromine (1.0 equivalent) in the same inert solvent. Add this solution dropwise to the stirred vinyl acetate solution via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature at 0-5°C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Completion: After the complete addition of bromine, allow the reaction mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (to neutralize any residual HBr) and then with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Safety Precautions: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Carbon tetrachloride is also a hazardous solvent and should be handled with care.

Visualizing the Process

Reaction Mechanism

Caption: Electrophilic addition mechanism of bromine to vinyl acetate.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

-CH(Br)OAc: A multiplet (likely a doublet of doublets) is expected in the region of δ 6.0-6.5 ppm.

-

-CH₂(Br): A multiplet (likely a doublet of doublets) is expected in the region of δ 3.8-4.2 ppm.

-

-OCOCH₃: A singlet is expected in the region of δ 2.1-2.3 ppm.

¹³C NMR:

-

C=O: A signal is expected around δ 170 ppm.

-

-CH(Br)OAc: A signal is expected in the region of δ 70-80 ppm.

-

-CH₂(Br): A signal is expected in the region of δ 30-40 ppm.

-

-OCOCH₃: A signal is expected around δ 21 ppm.

IR Spectroscopy:

-

C=O stretch (ester): A strong absorption band is expected around 1740-1760 cm⁻¹.

-

C-O stretch (ester): A strong absorption band is expected in the region of 1200-1250 cm⁻¹.

-

C-Br stretch: Absorption bands are expected in the fingerprint region, typically between 500-700 cm⁻¹.[5]

-

C-H stretch (sp³): Absorption bands are expected just below 3000 cm⁻¹.

This in-depth guide provides a foundational understanding of the bromination of vinyl acetate. For researchers and professionals in drug development, a thorough grasp of such fundamental reactions is paramount for the design and execution of novel synthetic pathways. Further experimental investigation would be beneficial to establish precise quantitative data and confirm the predicted spectroscopic characteristics for this compound.

References

- 1. Furman Chemistry 120: Organic / stereochemistry of Br2 addition to cyclic compounds [furmanchm120.pbworks.com]

- 2. WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. odinity.com [odinity.com]

- 5. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Solution: A Technical Guide to the Solubility of 1,2-Dibromoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-dibromoethyl acetate in common organic solvents. Understanding the solubility profile of this compound is critical for its application in organic synthesis, particularly for researchers and professionals in the field of drug development. This document outlines its qualitative solubility, presents a general experimental protocol for solubility determination, and includes a logical workflow for assessing solubility.

Core Concept: Solubility of this compound

This compound (C₄H₆Br₂O₂) is a halogenated ester. Its solubility is influenced by the presence of both polar (ester group) and nonpolar (dibromoethyl chain) components within its structure. The acetyloxy group contributes to its solubility in polar aprotic solvents.[1] Generally, haloalkanes are soluble in common organic solvents but exhibit low solubility in water.[2] This is because the energy required to break the hydrogen bonds between water molecules is greater than the energy released when new, weaker attractions are formed between the haloalkane and water.[3][4] Conversely, the intermolecular attractions in haloalkanes and many organic solvents are of similar strength, facilitating dissolution.[3][4]

Qualitative Solubility Data

| Solvent | Solvent Type | Qualitative Solubility | Rationale |

| Ethanol | Polar Protic | Soluble | The ester group can form dipole-dipole interactions, and the overall molecule is compatible with the polarity of ethanol. A related compound, ethyl dibromoacetate, is soluble in ethanol. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, the polarity of methanol is suitable for dissolving this compound. |

| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound, especially due to the presence of the acetyloxy group.[1] A related compound, ethyl dibromoacetate, is soluble in acetone. |

| Diethyl Ether | Polar Aprotic | Soluble | Diethyl ether is a common solvent for many organic compounds, including haloalkanes. A related compound, ethyl dibromoacetate, is soluble in ether. |

| Ethyl Acetate | Polar Aprotic | Soluble | The principle of "like dissolves like" suggests good solubility due to structural similarities. A related compound, ethyl dibromoacetate, is soluble in ethyl acetate. |

| Dichloromethane | Polar Aprotic | Soluble | Dichloromethane is a versatile solvent for a wide range of organic compounds, including those with moderate polarity. A related compound, ethyl dibromoacetate, is soluble in dichloromethane. |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, chloroform is an effective solvent for many organic solutes. |

| Toluene | Nonpolar | Soluble | While toluene is nonpolar, it can dissolve many organic compounds through van der Waals forces. |

| Hexane | Nonpolar | Soluble | As a nonpolar solvent, hexane is expected to dissolve the nonpolar dibromoethyl portion of the molecule. A related compound, ethyl dibromoacetate, is soluble in hexane. |

| Water | Polar Protic | Low Solubility | As a haloalkane derivative, this compound is expected to have low solubility in water due to its inability to form strong hydrogen bonds.[2][3][4] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound such as this compound in various organic solvents. This method is based on the principle of reaching saturation in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Micropipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and agitate them using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the collected aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of an organic compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental determinations to obtain precise quantitative solubility data.

References

Navigating the Thermal Landscape of 1,2-Dibromoethyl Acetate: A Technical Guide to Stability and Decomposition

Disclaimer: Publicly available experimental data on the thermal stability and decomposition of 1,2-dibromoethyl acetate is limited. This guide is a predictive analysis based on the compound's chemical structure, data from analogous compounds, and established principles of thermal analysis. The experimental protocols and data presented herein are illustrative and intended to guide future research.

Introduction

This compound is a halogenated organic compound with potential applications as an intermediate in organic synthesis. As with many halogenated compounds, understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, outlines methodologies for its analysis, and discusses its likely decomposition pathways and products.

Predicted Thermal Stability and Decomposition Profile

The thermal decomposition of this compound is anticipated to proceed via a multi-step process, primarily driven by the lability of the carbon-bromine bonds and the presence of the acetate group.

Initial Decomposition: The primary decomposition event is expected to be the elimination of hydrogen bromide (HBr), a common thermal degradation pathway for bromoalkanes. This can occur via two main routes:

-

1,2-Elimination: Removal of a proton from the carbon adjacent to the bromine atom, leading to the formation of a double bond.

-

Neighboring Group Participation: The acetate group may facilitate the elimination of the bromine atom at the 2-position.

Secondary Decomposition: Following the initial loss of HBr, the resulting unsaturated ester is likely to undergo further decomposition at higher temperatures. This may involve fragmentation of the ester group, leading to the formation of smaller volatile molecules.

Hazardous Products: A significant concern during the thermal decomposition of this compound is the evolution of corrosive and toxic hydrogen bromide gas.[1] In the presence of oxygen, the formation of other hazardous byproducts, including carbon monoxide, carbon dioxide, and other brominated organic compounds, is possible.

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal stability of this compound would involve a suite of thermoanalytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

-

A small sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

A small, precisely weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed for endothermic (melting, boiling) and exothermic (decomposition) peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

A sample of this compound is placed in a pyrolysis tube connected to the injection port of a gas chromatograph.

-

The sample is heated to a specific decomposition temperature (determined from TGA data) for a set period.

-

The evolved gases are swept into the GC column by an inert carrier gas (e.g., helium).

-

The components of the gas mixture are separated based on their boiling points and interactions with the GC column stationary phase.

-

The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

Predicted Quantitative Data

The following tables present the type of quantitative data that would be expected from the experimental analyses described above. The values are illustrative and should be determined experimentally.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temp. (Tonset) | ~150 - 200 °C | ~140 - 190 °C |

| Peak Decomposition Temp. (Tpeak) | Stage 1: ~220 °C; Stage 2: >300 °C | Stage 1: ~210 °C; Stage 2: >300 °C |

| Mass Loss at Stage 1 | ~33% (corresponds to HBr loss) | ~33% |

| Mass Loss at Stage 2 | Varies | Varies |

| Final Residue at 600 °C | < 5% | < 2% |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~20 - 30 °C | ~25 - 35 °C | (Endothermic) |

| Boiling | ~180 - 190 °C | ~185 - 195 °C | (Endothermic) |

| Decomposition | > 150 °C | > 200 °C | (Exothermic) |

Table 3: Predicted Major Decomposition Products Identified by GC-MS

| Retention Time (min) | Identified Compound | Proposed Origin |

| Varies | Hydrogen Bromide (HBr) | Primary decomposition |

| Varies | Vinyl Acetate | Elimination of HBr |

| Varies | Acetic Acid | Fragmentation |

| Varies | Bromoacetyl Bromide | Rearrangement/Fragmentation |

| Varies | Various brominated hydrocarbons | Secondary reactions |

Visualizations

Predicted Decomposition Pathway

Caption: Predicted thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Conclusion

While specific experimental data for this compound is not currently available, a predictive analysis based on its chemical structure and the behavior of analogous compounds suggests that it is likely to be thermally unstable, with decomposition commencing at moderately elevated temperatures. The primary hazardous decomposition product is expected to be hydrogen bromide. A comprehensive thermal analysis employing TGA, DSC, and GC-MS is necessary to definitively characterize its thermal stability, decomposition kinetics, and the full range of decomposition products. The methodologies and predictive data presented in this guide serve as a foundation for such future investigations, which are crucial for ensuring the safe handling and use of this compound.

References

1,2-dibromoethyl acetate electrophilic substitution reactions

An In-depth Technical Guide to the Electrophilic Reactivity of 1,2-Dibromoethyl Acetate

Introduction

This compound is a versatile reagent in organic synthesis. While not a substrate for classical electrophilic aromatic substitution, it serves as a potent electrophile in various reactions, particularly in the synthesis of heterocyclic compounds. This guide provides a comprehensive overview of the synthesis and electrophilic reactions of this compound, with a focus on its application in the Feist-Benary condensation for the formation of furans and pyrroles.

Synthesis of this compound

This compound is readily prepared by the bromination of vinyl acetate.[1] This process involves the electrophilic addition of bromine to the double bond of vinyl acetate.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for a similar reaction, the synthesis of 1,2-dibromo-1-ethoxyethane, involves the reaction of ethyl vinyl ether with bromine in dichloromethane at ambient temperature, yielding the product in high purity.[2] A similar procedure can be adapted for the synthesis of this compound from vinyl acetate.

Materials:

-

Vinyl acetate

-

Bromine

-

Dichloromethane (or another suitable inert solvent)

Procedure:

-

Dissolve vinyl acetate in dichloromethane in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the vinyl acetate solution with constant stirring.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The solvent is then removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Electrophilic Reactions of this compound: The Feist-Benary Condensation

The primary application of this compound as an electrophile is in the Feist-Benary condensation.[1][3] In this reaction, it reacts with β-keto esters under basic conditions to form dihydrofuran acetates, which can then be readily converted to furans.[1] This reaction provides a high-yield pathway to 2,3-disubstituted furans under mild, anhydrous conditions.[1]

The bromine atom at the C-1 position of this compound is activated towards nucleophilic substitution, while the bromine at the C-2 position is deactivated by the two adjacent electron-withdrawing groups.[1]

Reaction with β-Keto Esters to form Furans

Treatment of a β-keto ester with this compound in the presence of a strong base like sodium hydride results in the formation of a dihydrofuran acetate.[1] Subsequent acid-catalyzed dehydration yields the corresponding furan.[1]

Reaction Workflow: Feist-Benary Furan Synthesis

Caption: Workflow for the two-step synthesis of furans using this compound.

Reaction with Enamines to form Pyrroles

This compound can also react with enamines, such as ethyl 3-aminocrotonate, to produce pyrroles in good yields.[1]

Quantitative Data

The following table summarizes the yields of products obtained from the reaction of this compound with various nucleophiles in Feist-Benary type condensations.

| Nucleophile | Base | Solvent | Product | Yield (%) | Reference |

| Ethyl acetoacetate | NaH | Dry THF | Dihydrofuran acetate (3, R=CH3) | 74 | [1] |

| Labdane β-keto ester | Not specified | Not specified | Furan (4, R=C15H25) | 68 | [1] |

| Ethyl 3-aminocrotonate | NaH | Dry THF | Pyrrole (6, R=H) | 74-76 | [1] |

| Ammonia | Not specified | Not specified | Pyrrole | Lower | [1] |

| Sodium salt of pentane-2,4-dione | Not specified | Not specified | Furan product | 0-34 | [1] |

Experimental Protocols for Feist-Benary Condensation

General Procedure for Furan Synthesis

Materials:

-

β-keto ester (e.g., ethyl acetoacetate)

-

Sodium hydride (NaH)

-

Dry tetrahydrofuran (THF)

-

This compound

-

p-Toluenesulfonic acid

-

Benzene

Procedure:

-

To a suspension of sodium hydride (2.5 equiv.) in dry THF, add the β-keto ester (1 equiv.).

-

Heat the mixture to 50°C.

-

Add this compound (1.2 equiv.) and maintain the temperature at 50°C for 5 minutes.

-

After the reaction is complete, quench the reaction and extract the product to isolate the dihydrofuran acetate.

-

Dissolve the dihydrofuran acetate in benzene.

-

Add a catalytic amount of p-toluenesulfonic acid and reflux for a few seconds to afford the furan in quantitative yield.[1]

Reaction Mechanism: Furan Formation

Caption: Generalized mechanism for the formation of furans via Feist-Benary condensation.

Limitations

The scope of this reaction is somewhat limited. The presence of water or alcohol is detrimental, particularly to furan formation.[1] Poor nucleophiles, such as the sodium salt of pentane-2,4-dione, result in significantly lower yields.[1] Furthermore, alkyl-substituted dibromo acetates are generally not stable, which restricts the accessible furan products to simple 2,3-disubstituted compounds.[1]

Conclusion

This compound is a valuable electrophilic reagent for the synthesis of substituted furans and pyrroles via the Feist-Benary condensation. While not undergoing electrophilic substitution itself, its reactivity as an electrophile provides an efficient pathway to these important heterocyclic systems. The reactions are typically high-yielding and proceed under mild conditions, making this reagent a useful tool for synthetic chemists in research and drug development.

References

An In-depth Technical Guide to the Safe Handling and Storage of 1,2-Dibromoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and emergency procedures for 1,2-dibromoethyl acetate (CAS No. 24442-57-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a brominated organic compound with the molecular formula C₄H₆Br₂O₂.[1] Its structure consists of a two-carbon chain with bromine atoms at positions 1 and 2, and an acetyloxy group at position 1.[1] This composition makes it a reactive molecule and a versatile reagent in organic synthesis.[1]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 24442-57-7 | [2][3] |

| Molecular Formula | C₄H₆Br₂O₂ | [1][2][3] |

| Molecular Weight | 245.9 g/mol | [2][3] |

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that causes skin and serious eye irritation. It is acutely toxic by dermal and oral routes.[4]

Personal Protective Equipment (PPE)

To minimize exposure risks, the following PPE is mandatory when handling this compound:

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Use protective gloves.[5]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[5]

-

Respiratory Protection: In case of inadequate ventilation or when vapors/aerosols are generated, use a NIOSH/MSHA approved respirator.[5][6]

Handling and Storage Protocols

General Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Take precautionary measures against static discharge.[5]

-

Wash hands thoroughly after handling.[6]

-

Immediately change contaminated clothing.

Storage Conditions

-

Store in a tightly closed container.[5]

-

Keep in a cool, dry, and well-ventilated place.[8]

-

Store in a shaded area, away from direct sunlight.[6]

-

The storage area should be accessible only to qualified or authorized personnel.

-

Do not store in metal containers.[6]

-

Incompatible Materials: Strong bases, strong oxidizing agents, strong acids, and strong reducing agents.[6][8]

Emergency Procedures

First Aid Measures

-

If on Skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

-

If Swallowed: Rinse mouth and seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Avoid using a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated.[7] Containers may explode when heated.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures

-

Ensure adequate ventilation and evacuate non-essential personnel from the area.

-

Wear appropriate personal protective equipment as outlined in Section 2.

-

Prevent the product from entering drains.

-

Absorb the spill with inert material such as sand or earth and place it in a suitable container for disposal.[7]

-

Clean the affected area thoroughly.

Experimental Workflow: Handling a Spill

The following diagram illustrates a logical workflow for safely managing a spill of this compound.

Caption: Workflow for handling a spill of this compound.

References

- 1. This compound | 24442-57-7 | Benchchem [benchchem.com]

- 2. This compound - CAS - 24442-57-7 | Axios Research [axios-research.com]

- 3. alentris.org [alentris.org]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Furans using 1,2-Dibromoethyl Acetate in Feist-Benary Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted furans via the Feist-Benary condensation, employing 1,2-dibromoethyl acetate as a versatile and efficient reagent. The furan moiety is a significant heterocyclic scaffold found in numerous natural products and pharmaceutically active compounds, making its synthesis a key focus in medicinal chemistry and drug discovery.[1][2]

Introduction to the Feist-Benary Furan Synthesis

The Feist-Benary reaction is a classic organic synthesis method for preparing substituted furans.[1] It typically involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, such as a β-ketoester or a β-diketone.[1][3][4] The reaction proceeds through a sequence of deprotonation, nucleophilic substitution, cyclization, and dehydration to yield the aromatic furan ring.[1] Furan-containing molecules are of high interest in drug development due to their wide range of biological activities.[2]

Advantages of Using this compound

The use of this compound as the α-halo component in the Feist-Benary condensation offers several advantages over traditional α-halo aldehydes or ketones. A key benefit is the high-yield formation of a stable dihydrofuran acetate intermediate. This intermediate can then be quantitatively converted to the desired furan under mild acidic conditions. This two-step approach often leads to higher overall yields and cleaner reactions compared to the direct formation of furans, which can be plagued by low yields and the formation of difficult-to-separate byproducts.

Reaction Mechanism

The reaction proceeds in two main stages: the formation of a dihydrofuran acetate intermediate and its subsequent conversion to the furan.

-

Formation of the Dihydrofuran Acetate Intermediate:

-

Enolate Formation: A base, such as sodium hydride (NaH), deprotonates the active methylene group of the β-dicarbonyl compound to form a nucleophilic enolate.

-

Nucleophilic Substitution: The enolate attacks the less sterically hindered α-carbon of this compound, displacing one of the bromide ions.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack of the enolate oxygen onto the carbon bearing the second bromine atom, forming the five-membered dihydrofuran ring.

-

-

Conversion to the Furan:

-

Acid-Catalyzed Elimination: The dihydrofuran acetate intermediate is treated with a mild acid, such as p-toluenesulfonic acid (p-TsOH), which catalyzes the elimination of acetic acid to form the aromatic furan ring.

-

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a furan derivative using this compound and a β-ketoester.

| β-Dicarbonyl Compound | Base (equiv.) | Solvent | Temperature (°C) | Intermediate Product | Intermediate Yield (%) | Final Furan Product | Final Yield (%) |

| Ethyl acetoacetate | NaH (2.5) | Dry THF | 50 | Ethyl 2-acetoxy-2,5-dihydro-5-methylfuran-3-carboxylate | 74 | Ethyl 5-methylfuran-3-carboxylate | Quantitative |

| Methyl acetoacetate | NaH (2.5) | Dry THF | 50 | Methyl 2-acetoxy-2,5-dihydro-5-methylfuran-3-carboxylate | ~75 (estimated) | Methyl 5-methylfuran-3-carboxylate | Quantitative |

Experimental Protocols

This section provides a detailed methodology for the synthesis of ethyl 5-methylfuran-3-carboxylate from ethyl acetoacetate and this compound.

Materials and Equipment

-

Ethyl acetoacetate

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry tetrahydrofuran (THF)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Benzene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Protocol 1: Synthesis of Ethyl 2-acetoxy-2,5-dihydro-5-methylfuran-3-carboxylate (Intermediate)

-

Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, suspend sodium hydride (2.5 equivalents) in dry THF.

-

Addition of β-Ketoester: To the stirred suspension, add ethyl acetoacetate (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir for 15 minutes at room temperature.

-

Addition of this compound: Add this compound (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 50 °C and maintain for 5 minutes.

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the dihydrofuran acetate intermediate.

Protocol 2: Synthesis of Ethyl 5-methylfuran-3-carboxylate (Final Product)

-

Dehydration: Dissolve the purified dihydrofuran acetate intermediate in benzene. Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reaction: Heat the mixture to reflux for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purification and Analysis: The resulting crude product is typically of high purity. Confirm the structure and purity using NMR, IR, and mass spectrometry.

Visualizations

Reaction Mechanism

Caption: Reaction pathway for furan synthesis.

Experimental Workflow

Caption: Step-by-step experimental procedure.

References

Application Notes and Protocols: 1,2-Dibromoethyl Acetate as a Versatile Synthon for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromoethyl acetate is a versatile and reactive synthon employed in the synthesis of a variety of heterocyclic compounds. Its utility stems from the presence of two electrophilic carbon atoms and an acetate leaving group, which can be hydrolyzed in situ to generate bromoacetaldehyde, a key intermediate in classical heterocyclic ring-forming reactions. This document provides detailed application notes and experimental protocols for the synthesis of thiazoles and furans using this compound, targeting researchers in organic synthesis and drug development.

Introduction to this compound

This compound serves as a stable and convenient precursor for bromoacetaldehyde, which is notoriously unstable and difficult to handle. In the presence of acid or base, or upon heating, this compound can eliminate acetic acid to furnish the reactive α-bromoaldehyde. This in situ generation allows for its participation in classical condensation reactions with various nucleophiles to construct five- and six-membered heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea. This compound can function as the α-halocarbonyl component, reacting with thioureas to yield 2-aminothiazoles, which are important pharmacophores.

General Reaction Scheme:

Caption: General scheme for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Aminothiazole

This protocol is adapted from the general principles of Hantzsch thiazole synthesis, utilizing this compound as a bromoacetaldehyde surrogate. A patent describing the synthesis of 2-aminothiazole from monochloroacetaldehyde (MCA), generated from α,β-dichloroethyl acetate, provides a basis for this procedure.[1]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-